![molecular formula C11H8ClFN2OS B1486776 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098012-58-7](/img/structure/B1486776.png)
6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2-Chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (6-CFMT) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidin-4-one, a heterocyclic compound containing five carbon atoms, four nitrogen atoms, and one oxygen atom. 6-CFMT has several unique properties that make it a valuable tool in research, including its ability to inhibit enzymes, its low toxicity, and its stability.
Scientific Research Applications
Herbicidal Applications
6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one and its derivatives have demonstrated herbicidal activities. A study showed that certain derivatives inhibited the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, indicating their potential in agricultural applications (Luo et al., 2017).
Anti-Inflammatory and Analgesic Properties
In the realm of medicinal chemistry, pyrimidine derivatives have been identified for their significant biological roles. A particular study synthesized a novel set of pyrimidine derivatives and found that many exhibited improved anti-inflammatory and analgesic activities, suggesting their importance in pharmaceutical development (Muralidharan et al., 2019).
Structural Analysis and Molecular Docking
Detailed structural analysis of pyrimidine derivatives, including 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, has been conducted to understand their stability and intermolecular interactions. Hirshfeld surface analysis and quantum chemical calculations provided insights into the stability of the crystal packing and the role of specific atoms in intermolecular interactions. Molecular docking studies have also been performed to predict the pharmacological implications of different substituted groups on the molecular conformation (Gandhi et al., 2016).
Antitumor Activity
Research into the antitumor properties of pyrimidine derivatives has revealed potent anticancer activity against various human cancer cell lines. Compounds synthesized for this purpose showed significant inhibition of tumor growth, comparing favorably with known anticancer drugs like doxorubicin, highlighting their potential in cancer therapy (Hafez et al., 2017).
properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRYRRCSCVFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.